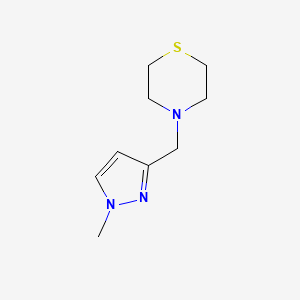

4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine

Description

4-((1-Methyl-1H-pyrazol-3-yl)methyl)thiomorpholine is a heterocyclic compound featuring a thiomorpholine core (a six-membered ring containing one sulfur and one nitrogen atom) substituted at the 4-position with a (1-methyl-1H-pyrazol-3-yl)methyl group.

Properties

IUPAC Name |

4-[(1-methylpyrazol-3-yl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOMLDIYQIBXFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CN2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

Introduction of the Methyl Group: The methyl group can be introduced to the pyrazole ring via alkylation.

Formation of the Thiomorpholine Moiety: Thiomorpholine can be synthesized by reacting morpholine with sulfur dichloride.

Coupling of the Pyrazole and Thiomorpholine: The final step involves coupling the 1-methyl-1H-pyrazole with thiomorpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or thiomorpholine moiety is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Modified pyrazole or thiomorpholine derivatives

Substitution: Functionalized pyrazole or thiomorpholine derivatives

Scientific Research Applications

Medicinal Chemistry

4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine serves as a scaffold for drug development. Its structure allows for modifications that can enhance biological activity against specific targets. For instance, compounds derived from this scaffold have shown promise as enzyme inhibitors, particularly in pathways related to inflammation and cancer .

Case Study:

In a study examining pyrazole derivatives, it was found that modifications to the pyrazole ring could significantly enhance anti-inflammatory properties, suggesting that this compound could be explored further for therapeutic applications .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules. It plays a crucial role in the formation of various heterocyclic compounds through reactions such as nucleophilic substitutions and cyclization processes.

Synthesis Pathways:

Common synthetic routes include:

- Nucleophilic Substitution: Reacting with electrophiles to form new derivatives.

- Cyclization Reactions: Leading to the formation of complex cyclic compounds that have potential pharmaceutical applications .

Biological Studies

This compound has been investigated for its effects on biological pathways. Its interaction with specific enzymes and receptors makes it a valuable compound for studying metabolic processes and cellular signaling.

Biological Activity:

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic benefits in metabolic disorders .

Industrial Applications

In the industrial sector, this compound is being explored for its potential in developing new materials such as polymers and coatings. Its unique chemical properties allow it to be integrated into formulations that require stability and reactivity.

Industrial Use Cases:

- Polymer Development: As an additive to enhance material properties.

- Coatings: Providing protective layers with desirable chemical resistance .

Mechanism of Action

The mechanism of action of 4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups . For example, the pyrazole ring can interact with enzyme active sites, while the thiomorpholine moiety can modulate the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Core Heterocyclic Systems

- Thiomorpholine vs. Pyridazine/Thienothiophene/Pyrimidinone: 4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine () shares the thiomorpholine ring but incorporates a pyridazine linker, introducing additional nitrogen atoms and planar rigidity. This contrasts with the target compound’s direct methylene linkage, which may confer greater conformational flexibility . Thieno[2,3-b]thiophene derivatives (, e.g., compound 7b) utilize fused thiophene rings, creating extended π-systems that enhance UV absorption and stability. These systems differ significantly from thiomorpholine’s saturated ring, which lacks aromaticity but offers tunable basicity via the sulfur atom . Pyrimidinone-coumarin hybrids (, e.g., 4i) feature oxygen-rich cores (pyrimidinone and coumarin), prioritizing hydrogen-bonding interactions over the sulfur-mediated effects seen in thiomorpholine .

Substituent Analysis

- Methylpyrazole vs. Cyano/Coumarin/Fluorophenyl Groups: The target compound’s 1-methylpyrazole substituent is a compact, electron-deficient aromatic group, contrasting with cyano-substituted pyrazolo[1,5-a]pyrimidines (, compound 10), where strong electron-withdrawing groups (CN) increase polarity and reduce lipophilicity . Coumarin derivatives () introduce fused benzopyrone systems, enhancing fluorescence and π-stacking capabilities—properties absent in the non-fluorescent thiomorpholine analog .

Molecular Properties

Key Observations :

- The target compound likely has a lower molecular weight than most analogs, favoring better bioavailability.

- Sulfur content in thiomorpholine may enhance solubility in polar solvents compared to oxygen-dominated analogs (e.g., coumarin derivatives) .

Biological Activity

4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine is a heterocyclic compound that integrates a pyrazole ring with a thiomorpholine moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect metabolic pathways and signal transduction processes.

- Receptor Binding: It may also bind to cell surface receptors, influencing cellular responses and signaling pathways. This interaction can modulate various physiological processes.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Antitumor Activity

Studies have shown that pyrazole derivatives, including this compound, possess significant antitumor properties. For instance, modifications of pyrazole structures have demonstrated inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Methyl Pyrazole Derivative | A549 (Lung Cancer) | 0.440 ± 0.039 |

| 4-Methyl Pyrazole Derivative | H1975 (Lung Cancer) | 15.629 ± 1.03 |

These findings suggest that the introduction of the pyrazole moiety enhances the anticancer activity of related compounds .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in inflammatory responses .

Antiviral Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit antiviral activity against HIV. For example, certain derivatives showed EC50 values as low as 0.0038 μmol/L against wild-type HIV strains, indicating potent antiviral effects .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

- Antitumor Efficacy: A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. The most potent compounds had IC50 values in the low micromolar range, suggesting that structural modifications can significantly enhance activity .

- Enzyme Inhibition Studies: Research focused on the enzyme inhibitory effects of pyrazole derivatives revealed promising results against key metabolic enzymes involved in cancer progression. The inhibition profile was characterized through biochemical assays, highlighting the potential for developing targeted therapies .

- Molecular Docking Studies: Computational studies have been employed to predict the binding affinity of this compound to various biological targets. These studies support experimental findings and help in rational drug design by identifying key interactions at the molecular level.

Q & A

Q. Basic

- NMR : - and -NMR identify pyrazole and thiomorpholine proton environments, with characteristic shifts for methyl groups (δ 2.5–3.0 ppm) and thiomorpholine sulfur (δ 3.5–4.0 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms bond lengths (e.g., C–S bonds in thiomorpholine at ~1.81 Å) .

How do electron-withdrawing/donating substituents on the pyrazole ring modulate the reactivity of thiomorpholine derivatives?

Advanced

Substituents like methyl (electron-donating) or halogen (electron-withdrawing) groups alter nucleophilicity. For example, 1-methylpyrazole derivatives exhibit faster coupling rates with thiomorpholine due to steric protection of the reactive site, whereas 4-fluorophenyl substituents reduce yields by destabilizing intermediates . Computational studies (DFT) can predict substituent effects on transition-state energetics .

How should researchers address contradictions in reported yields for thiomorpholine-pyrazole hybrid syntheses?

Data Contradiction Analysis

Discrepancies often arise from catalyst choice or purification methods. For instance, copper sulfate/sodium ascorbate systems yield 60–70% in THF, while palladium catalysts in DMF may reach 80% but require costly purification . Systematic comparison of solvent polarity (e.g., DMF vs. THF) and catalyst recycling protocols is recommended to reconcile data .

What purification strategies are optimal for isolating this compound derivatives?

Q. Methodological

- Recrystallization : Use DMF/ethanol (1:1) mixtures to remove unreacted pyrazole precursors .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–50%) for polar by-products .

- HPLC : Reverse-phase C18 columns resolve stereoisomers in chiral derivatives .

What in vitro assays are suitable for evaluating the bioactivity of thiomorpholine-pyrazole hybrids?

Q. Advanced

- Enzyme inhibition : Kinase assays (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC values compared to reference drugs .

- Molecular docking : AutoDock Vina predicts binding affinities to targets like tubulin or DNA gyrase .

How can researchers validate the stability of thiomorpholine derivatives under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.